[4-(2-Hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone
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Overview
Description
[4-(2-Hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone: is an organic compound characterized by its unique structure, which includes a hydroxyethoxy group attached to a phenyl ring and a trimethylpiperazinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2,4,5-trimethylpiperazine.
Formation of Intermediate: The first step involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol under acidic conditions to form 4-(2-hydroxyethoxy)benzaldehyde.
Condensation Reaction: The intermediate 4-(2-hydroxyethoxy)benzaldehyde is then subjected to a condensation reaction with 2,4,5-trimethylpiperazine in the presence of a suitable catalyst to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include 4-(2-carboxyethoxy)phenyl derivatives.
Reduction: Products include 4-(2-hydroxyethoxy)phenyl alcohol derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
[4-(2-Hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It is used in catalytic reactions due to its stable structure and reactive functional groups.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [4-(2-Hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds, while the trimethylpiperazinyl group can interact with hydrophobic pockets in proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Hydroxyethoxy)phenyl]-(2,4-dimethylpiperazin-1-yl)methanone: Similar structure but with a different substitution pattern on the piperazine ring.
[4-(2-Hydroxyethoxy)phenyl]-(2,5-dimethylpiperazin-1-yl)methanone: Another variant with different methyl group positions on the piperazine ring.
Uniqueness
- The presence of the 2,4,5-trimethylpiperazinyl group in [4-(2-Hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone provides unique steric and electronic properties, potentially leading to distinct biological activities and reactivity profiles compared to its analogs.
This compound , from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
[4-(2-hydroxyethoxy)phenyl]-(2,4,5-trimethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-11-18(13(2)10-17(12)3)16(20)14-4-6-15(7-5-14)21-9-8-19/h4-7,12-13,19H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDLDEAFNLYKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC=C(C=C2)OCCO)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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